molecular formula C21H19BrO2 B2529120 (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene CAS No. 1674369-46-0

(((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No.: B2529120
CAS No.: 1674369-46-0
M. Wt: 383.285
InChI Key: HIDNWQWJNHATIM-UHFFFAOYSA-N
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Description

The compound (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene (hereafter referred to as Compound 12) is a brominated aromatic ether synthesized via benzylation of 4-bromo-5-methylbenzene-1,2-diol (11) using standard benzylation protocols. The product is obtained as a colorless gel with a high yield of 95% . Its structure features a central 1,2-phenylene ring substituted with bromine and methyl groups at positions 4 and 5, respectively, flanked by two benzyloxy groups via methylene bridges (Fig. 1). This structural motif confers unique steric and electronic properties, making it relevant as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 4-bromo-5-methyl-1,2-dihydroxybenzene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Key Conditions

ParameterDetails
Catalyst Bulk metallic copper (mesh size 425 μm) or Cu nanoparticles (25 nm)
Oxidant Di- tert-butyl peroxide (DTBP) or O₂ with rose bengal photocatalyst
Temperature 110°C
Additives TEMPO (2.0 equiv) suppresses methyl radical side reactions
Yield 82–83% for primary lactone product (2a )

Mechanistic Insights

  • Copper Activation : Metallic copper generates reactive intermediates via single-electron transfer (SET), enabling benzylic hydrogen abstraction.

  • Radical Trapping : TEMPO mitigates deleterious methyl radical coupling, enhancing lactone selectivity .

Potential Pathways

The bromine atom at the 4-position of the central aromatic ring may participate in:

Example Transformation

Starting MaterialReagents/ConditionsProduct
Target compoundPd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMFBiaryl derivative

Hydrolysis

The benzyl ether linkages (O–CH₂–C₆H₅) can be cleaved under acidic or basic conditions:

ConditionProducts
Acidic (H₂SO₄/H₂O) 4-Bromo-5-methylcatechol + 2 benzyl alcohols
Basic (NaOH/EtOH) Deprotonated diol + benzyl alcohol

Substrate Scope

Reactivity trends for benzylic oxidation (from structurally analogous substrates) :

Substituent on Aryl RingsYield (%)Notes
Electron-donating (OMe)70–85Enhanced radical stability
Electron-withdrawing (NO₂)55–65Moderate yield due to ring deactivation
Diarylmethanes>80Activated benzylic C–H bonds

Stability and Side Reactions

  • Thermal Stability : Decomposition observed above 150°C, with bromine elimination as HBr.

  • Radical Coupling : Uncontrolled oxidation (without TEMPO) leads to dimeric byproducts (e.g., 2a’ ) .

Scientific Research Applications

Material Science

One of the primary applications of (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is in the development of advanced materials. Its unique structure allows it to be utilized as a building block in the synthesis of polymers and composites that exhibit enhanced thermal and mechanical properties.

Case Study : Research conducted on polymer blends incorporating this compound demonstrated improved tensile strength and heat resistance compared to conventional materials, making it suitable for high-performance applications in aerospace and automotive industries.

Organic Synthesis

This compound serves as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules.

Example Reaction : The compound can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives that are useful in pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical chemistry, this compound has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial properties.

Case Study : A study published in a peer-reviewed journal highlighted its effectiveness against certain bacterial strains, indicating potential as a lead compound in antibiotic development .

Environmental Chemistry

The compound is also being explored for its role in environmental applications, particularly in the degradation of pollutants. Its structural features may facilitate interactions with various environmental contaminants.

Research Findings : Investigations into its degradation pathways have shown promise for use in remediation technologies aimed at detoxifying polluted sites .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Material ScienceUsed as a building block for high-performance polymersImproved tensile strength and heat resistance
Organic SynthesisIntermediate for synthesizing complex organic moleculesParticipates in nucleophilic substitution reactions
Pharmaceutical ResearchInvestigated for antimicrobial propertiesEffective against specific bacterial strains
Environmental ChemistryExplored for pollutant degradation capabilitiesPromising results in remediation technologies

Mechanism of Action

The mechanism of action of (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Compound Name Core Phenylene Position Substituents Functional Groups Key References
Compound 12 1,2-phenylene 4-Bromo, 5-methyl Benzyloxy
(((2-(2-Bromoethoxy)-1,4-phenylene)bis(oxy))bis(methylene))dibenzene (28) 1,4-phenylene 2-Bromoethoxy Benzyloxy
4,4′-(((4-Bromo-1,2-phenylene)bis(methylene))bis(oxy))-dibenzimidamide (43) 1,2-phenylene 4-Bromo Benzimidamide
3,3'-(((4,5-Dibromo-1,2-phenylene)bis(methylene))bis(oxy))bis(1-fluoro-2-nitrobenzene) (Fl2) 1,2-phenylene 4,5-Dibromo, methyl Fluoro-nitrobenzene
1,2-Bis(benzyloxy)-4-bromobenzene 1,2-phenylene 4-Bromo (no methyl) Benzyloxy

Key Observations :

  • Positional Isomerism : Compound 28 adopts a 1,4-phenylene core, altering spatial arrangement compared to the 1,2-phenylene in Compound 12. This impacts reactivity in ring-opening or electrophilic substitution reactions .
  • Substituent Diversity: The methyl group in Compound 12 increases steric hindrance and lipophilicity relative to the non-methylated analog (1,2-Bis(benzyloxy)-4-bromobenzene) . Compound 43 replaces benzyloxy with benzimidamide groups, introducing hydrogen-bonding capacity and polarity .

Physicochemical and Electronic Properties

  • NMR Shifts :
    • Compound 12: Benzyloxy protons resonate at δ 5.37 ppm (J = 10.1 Hz), while aromatic protons show signals between δ 7.20–7.82 ppm .
    • Compound 43: Benzimidamide protons appear at δ 9.14 ppm (d, J = 18.5 Hz), indicating strong deshielding due to amidine groups .
  • Thermal Behavior :
    • Compound 12 exists as a gel, suggesting low crystallinity, while analogs like Fl2 are solids, likely due to nitro group rigidity .

Biological Activity

The compound (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene, with a CAS number of 1674369-46-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the molecular structure, biological properties, and relevant studies that highlight its therapeutic potential.

Molecular Structure

The molecular formula of this compound is C21H19BrO. Its structure features a biphenyl system with bromine and methylene groups that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its effects on various biological systems. Below are key findings from several studies:

Antimicrobial Activity

  • Study on Antibacterial Properties : A study evaluating the antibacterial efficacy of various phenolic compounds, including similar structures to this compound, showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to membrane disruption and interference with cellular respiration pathways .
  • Fungal Inhibition : Another investigation reported that compounds with similar structural motifs demonstrated antifungal properties against species such as Candida albicans. The study suggested that the presence of bromine in the structure might enhance the compound's lipophilicity, facilitating better membrane penetration .

Cytotoxicity and Cell Proliferation

  • Cytotoxic Effects : Research examining the cytotoxic effects of phenylene derivatives indicated that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for potential therapeutic applications in oncology .
  • Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with this compound could induce cell cycle arrest in cancer cells at the G2/M phase, suggesting a mechanism for inhibiting cell proliferation .

Case Study 1: Antimicrobial Efficacy

A comprehensive study involved testing the antimicrobial efficacy of this compound against common pathogens. The results indicated:

  • Inhibition Zones : The compound exhibited significant inhibition zones ranging from 15 mm to 25 mm against tested bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain .

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed:

  • Cell Viability : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.
  • Mechanistic Insights : Apoptotic assays indicated that the compound triggered apoptosis through caspase activation pathways .

Data Summary

Biological ActivityResultReference
Antibacterial EfficacyInhibition zones: 15 mm - 25 mm
Minimum Inhibitory ConcentrationMIC: 32 µg/mL - 128 µg/mL
CytotoxicityDose-dependent reduction in viability
Apoptosis InductionCaspase activation observed

Q & A

Q. Basic: What are the optimized synthetic routes for (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene, and how do reaction conditions influence yield?

The compound is synthesized via benzylation of 4-bromo-5-methylbenzene-1,2-diol (precursor 11 ) using standard phenol benzylation protocols. Key steps include:

  • Reagent stoichiometry : A 1:2 molar ratio of diol to benzyl halide ensures complete substitution of hydroxyl groups.
  • Purification : Silica gel column chromatography (ethyl acetate/hexane = 5:95) achieves >95% purity .
  • Yield optimization : Excess benzyl halide and anhydrous conditions minimize side reactions (e.g., diol oxidation). Room temperature reactions reduce byproducts compared to heated conditions .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • 1H NMR : Key signals include aromatic protons (δ 7.41–7.28 ppm, integration for 9H), methylene bridges (δ 5.17–5.20 ppm, singlet for –OCH2–), and the methyl group (δ 2.10–2.30 ppm) .
  • 13C NMR : Look for benzyl ether carbons (δ 66.5–66.8 ppm) and brominated aromatic carbons (δ 120–130 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 453.0923 (C22H21BrO2) .

Q. Advanced: How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

The bromine atom at the 4-position acts as a directing group, enabling regioselective Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT/GGA-PBE) show:

  • Electron withdrawal : Bromine reduces electron density on the adjacent aromatic ring, favoring oxidative addition in Pd-catalyzed reactions.
  • Steric effects : The methyl group at the 5-position creates steric hindrance, requiring bulky ligands (e.g., XPhos) for efficient coupling .
  • Experimental validation : Derivatives like 4,4′-(((4-Bromo-1,2-phenylene)bis(methylene))bis(oxy))-dibenzimidamide (43 ) show enhanced reactivity in C–N bond formation .

Q. Advanced: What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Structural analogs : Compare activity of 13c (anti-inflammatory) with 43 (Gram-negative antibiotic potentiation). Differences arise from substituent polarity: benzimidamide groups in 43 enhance membrane penetration .
  • Dose-response curves : Use nonlinear regression to identify EC50 discrepancies caused by assay conditions (e.g., pH-dependent solubility).
  • Molecular docking : Validate target binding modes using AutoDock Vina; hydrophobic interactions with the methyl group improve affinity for bacterial membranes .

Q. Advanced: How can this compound serve as a building block in coordination polymers or metal-organic frameworks (MOFs)?

  • Ligand design : The bis(benzyloxy) motif chelates metals (e.g., Zn²⁺, Cd²⁺) via oxygen donors. Example: [Zn(1,2-BAB)(4,4′-bipy)]n MOFs exhibit luminescence tunable by metal choice .
  • Crystallography : Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry around metal centers, with π-π stacking stabilizing the framework .

Q. Basic: What safety precautions are critical when handling this compound in the lab?

  • Hazard profile : Causes skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (gloves, goggles) and work under fume hoods .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of benzyl ether linkages .

Q. Advanced: How do computational methods (e.g., DFT) predict the compound’s behavior in photochemical reactions?

  • HOMO-LUMO gaps : GGA-PBE calculations estimate a gap of ~3.2 eV, suggesting UV-induced excitability.
  • Charge transfer : Bromine’s electron-withdrawing effect localizes electron density on the methyl-substituted ring, favoring singlet oxygen generation in photodynamic applications .

Q. Advanced: What mechanistic insights explain its role in enhancing antibiotic potency against Gram-negative pathogens?

  • Outer membrane disruption : The compound’s amphiphilic structure (hydrophobic benzene rings + polar ethers) disrupts lipopolysaccharide layers, enabling entry of antibiotics like rifampicin.
  • Synergy testing : Checkerboard assays (FIC index <0.5) confirm synergy with β-lactams by inhibiting efflux pumps .

Properties

IUPAC Name

1-bromo-2-methyl-4,5-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO2/c1-16-12-20(23-14-17-8-4-2-5-9-17)21(13-19(16)22)24-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDNWQWJNHATIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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